molecular formula C10H13N2+ B1227954 Tryptaminium

Tryptaminium

Cat. No.: B1227954
M. Wt: 161.22 g/mol
InChI Key: APJYDQYYACXCRM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptaminium is a high-purity chemical reagent of significant interest in neuroscience and pharmacology research. This compound features the core structure of a monoamine alkaloid, consisting of an indole ring and a 2-aminoethyl side chain, which is shared by crucial neurotransmitters and psychedelic substances . As a salt form of Tryptamine, it offers enhanced stability and solubility for various experimental applications. In vitro studies highlight its multifaceted pharmacological profile. Tryptamine acts as a serotonin receptor agonist, showing particular activity at the 5-HT 1A , 5-HT 2A , 5-HT 2B , and 5-HT 2C receptors . Furthermore, it is an agonist of Trace Amine-Associated Receptor 1 (TAAR1), a key regulator of monoaminergic systems . Research also identifies Tryptamine as a monoamine releasing agent, with potency for promoting the release of serotonin, dopamine, and norepinephrine, classifying it as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) . Beyond the central nervous system, Tryptamine is a metabolite produced by the gut microbiome from dietary tryptophan. It activates 5-HT 4 receptors in the colonic epithelium, influencing electrolyte secretion and serving as a key regulator of gastrointestinal motility . The compound is rapidly metabolized in vivo primarily by monoamine oxidase (MAO) enzymes . Researchers are investigating tryptamine-based compounds for their potential therapeutic applications in neuropsychiatric disorders . This reagent is essential for foundational biochemical research, receptor binding studies, and metabolic pathway investigation. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)ethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYDQYYACXCRM-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Techniques for Tryptaminium Characterization and Quantification in Research

Spectroscopic Methodologies for Tryptaminium Ion Investigation

Spectroscopy is a cornerstone in the analysis of this compound, providing deep insights into its molecular structure and electronic behavior.

Ultraviolet (UV) spectroscopy is a powerful tool for investigating the protonation and electronic structure of this compound. The absorption of UV light by the tryptamine (B22526) molecule induces electronic transitions, primarily π→π* transitions within the indole (B1671886) ring. The resulting spectrum provides a wealth of information about the molecule's electronic environment. azooptics.com

In neutral or dilute acid solutions, the UV spectrum of tryptamine is consistent with the normal indole structure. rsc.org However, in strongly acidic media, the indole nucleus becomes protonated, leading to the formation of a 3H-indolium salt. rsc.orgresearchgate.net This protonation event causes significant changes in the UV spectrum. researchgate.net The characteristic indolic absorptions around 220 nm and 280-290 nm are altered, reflecting the change in the electronic structure of the chromophore. rsc.org The position and intensity of the absorption bands are sensitive to the extent of protonation, which in turn is dependent on the pH of the solution. researchgate.netnih.gov

The UV photodissociation (UVPD) spectrum of the protonated tryptamine ion, [Tryp+H]+, has been recorded in the 210–310 nm range. researchgate.net The origin band of protonated tryptophan, a closely related molecule, is located at 284.5 ± 0.5 nm, with a broad absorption continuum at shorter wavelengths. aip.org This suggests that protonation does not drastically alter the electronic spectrum compared to the neutral molecule. aip.org The shape and number of peaks in the UV spectrum can indicate the complexity of the molecular environment and the presence of different chromophores. azooptics.com

ConditionKey Spectral FeaturesImplication
Neutral/Dilute AcidCharacteristic indole absorption (~220 nm, ~280-290 nm) rsc.orgNormal indole structure
Concentrated AcidAltered absorption spectrum researchgate.netProtonation at the 3-position of the indole nucleus to form a 3H-indolium salt rsc.orgresearchgate.net
Gas Phase (Protonated)Origin band at 284.5 ± 0.5 nm (for protonated tryptophan) aip.orgThe fundamental electronic transition energy

Mass spectrometry (MS) is an indispensable technique for the characterization of this compound ions, providing detailed information about their mass-to-charge ratio and fragmentation patterns. When subjected to ionization methods like electrospray ionization (ESI), tryptamine readily forms the protonated molecular ion, [M+H]+. mdpi.com

Collision-induced dissociation (CID) is a common technique used to fragment the protonated tryptamine ion. aip.orgnih.gov The fragmentation of the this compound ion typically proceeds through characteristic pathways. One major fragmentation route is the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable iminium ion. mdpi.com Another significant fragmentation involves the loss of the side chain to produce a 3-vinylindole fragment. researchgate.net The specific fragmentation pattern can be influenced by the collision energy and the instrumentation used, such as time-of-flight (TOF), ion trap, or Fourier transform ion cyclotron resonance (FTICR) mass spectrometers. aip.orgmdpi.com

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of the this compound ion and its fragments, which is crucial for confirming its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific fragment ion is isolated and further fragmented, can provide even more detailed structural information. researchgate.net For instance, the major fragment at m/z 174 from a tryptamine derivative can be further dissociated to reveal more about its structure. researchgate.net These fragmentation studies are essential for the unambiguous identification of tryptamine and its derivatives in complex mixtures.

Table of Common this compound Fragments in ESI-MS/MS

Precursor Ion (m/z)Fragmentation MethodKey Fragment Ions (m/z)Proposed Fragment Structure
161.1073 ([M+H]+)CID144.0822, 117.0701, 143.0745Iminium ion, vinylindole-related fragments nih.gov
189 ([M+H]+ for DMT)ESI58Iminium ion (CH2=N+(CH3)2) from β-cleavage mdpi.com
217 ([M+H]+ for DET)ESI86, 144Iminium ion (CH2=N+(C2H5)2) from β-cleavage and α-cleavage fragment mdpi.com

DMT: N,N-dimethyltryptamine; DET: N,N-diethyltryptamine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment and connectivity within the molecule. tandfonline.com

In the ¹H NMR spectrum of tryptamine, distinct signals are observed for the protons of the indole ring and the ethylamine side chain. ic.ac.uk The chemical shifts of these protons are sensitive to the electronic environment and can be used to confirm the structure of the molecule. For instance, the protons on the indole ring typically appear in the aromatic region of the spectrum, while the methylene (B1212753) protons of the side chain appear at higher field. tandfonline.comic.ac.uk

Representative ¹³C NMR Chemical Shifts for Tryptamine in DMSO-d₆ nih.gov

Carbon AtomChemical Shift (ppm)
C-2122.53
C-3112.60
C-3a127.40
C-4118.30
C-5120.75
C-6118.06
C-7111.29
C-7a136.34
α-CH₂42.71
β-CH₂29.55

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed insights into the conformational landscape and intermolecular interactions of this compound. nih.govuni-siegen.de These methods probe the vibrational modes of the molecule, which are sensitive to its three-dimensional structure and its interactions with the surrounding environment. edinst.comksu.edu.sa

IR spectroscopy is particularly sensitive to changes in the dipole moment during a vibration, making it effective for studying polar functional groups like the N-H bonds in the amino group and the indole ring. edinst.comksu.edu.sa Resonant ion-dip infrared (RIDIR) spectroscopy has been used to obtain the hydride stretch IR spectra of individual conformers of tryptamine, revealing unique spectral signatures in the alkyl CH stretch region for each of the seven observed conformers. acs.org The orientation of the amino group is a dominant factor in determining the features of the CH stretch IR spectrum. acs.org Far-infrared spectroscopy has also been employed to study the low-energy vibrations of tryptamine, providing information on the different conformers. rsc.orgrsc.org

Key Vibrational Spectroscopy Findings for Tryptamine

TechniqueKey Findings
Resonant Ion-Dip Infrared (RIDIR) SpectroscopyIdentified seven distinct conformers of tryptamine based on unique IR spectra in the hydride stretch region. acs.org
Conformation-Specific Stimulated Raman SpectroscopyRevealed unique spectral signatures for different conformers due to varied ethylamine side chain orientations. aip.orgnih.gov
Far-Infrared SpectroscopyStudied low-energy excitations to differentiate between conformers. rsc.orgrsc.org
Resonance Raman SpectroscopyProbed the conformational flexibility of the ethylamine side chain. gustavus.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Chromatographic and Electrophoretic Separations of this compound Species

Chromatographic and electrophoretic techniques are essential for the separation and quantification of this compound from complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation and quantification of tryptamine. japsonline.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for tryptamine analysis. oup.com

The separation is achieved based on the differential partitioning of tryptamine between the stationary and mobile phases. The composition of the mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like methanol (B129727) and acetonitrile (B52724), is a critical parameter that can be optimized to achieve efficient separation. google.com The pH of the mobile phase also plays a crucial role, as it affects the ionization state of tryptamine and thus its retention behavior. japsonline.com

Detection is commonly performed using a UV detector, often set at 280 nm, which corresponds to a strong absorbance band of the indole ring. japsonline.comgoogle.com Fluorescence detection offers higher sensitivity and selectivity, as tryptamine is a native fluorophore. oup.com The combination of HPLC with fluorescence or amperometric detection provides a powerful tool for analyzing tryptamine derivatives. HPLC methods have been developed for the determination of tryptamine in various samples, including biological fluids like urine and brain tissue, demonstrating the versatility and applicability of this technique. oup.comnih.gov

Example HPLC Method Parameters for Tryptamine Analysis

ParameterConditionReference
Stationary PhaseLiChrospher® 100 RP-18e, 5 µm japsonline.com
Mobile Phase0.1% triethylammonium (B8662869) acetate (B1210297) (pH 2.5) : methanol : acetonitrile (70:10:20) japsonline.com
Flow Rate1.0 ml/min japsonline.comgoogle.com
Temperature35°C japsonline.com
DetectionUV at 280 nm japsonline.comgoogle.com
Injection Volume5 µl japsonline.comgoogle.com

Capillary Electrophoresis (CE) for Ionic this compound Analysis

Capillary electrophoresis (CE) is a powerful and versatile analytical method well-suited for the separation and quantification of ionic species like this compound. toray-research.co.jplcms.cz This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by the ion's charge-to-mass ratio. lumexinstruments.comlibretexts.org CE offers high resolution, rapid analysis times, and requires minimal sample volumes, making it an advantageous technique for analyzing complex matrices. lcms.cziaea.org

In the context of this compound analysis, CE is particularly effective due to the inherent positive charge of the this compound ion. The separation occurs within a narrow-bore fused-silica capillary filled with a buffer solution. toray-research.co.jp When a high voltage is applied, this compound cations migrate towards the cathode at a rate determined by their specific electrophoretic mobility, allowing for their separation from other charged and neutral species in the sample. libretexts.org

Research Findings:

A study focused on the determination of tryptamine derivatives in illicit synthetic drugs utilized capillary electrophoresis combined with UV-laser-induced fluorescence detection. nih.gov The researchers optimized the separation electrolyte to achieve high resolution and sensitivity. nih.gov The use of native alpha-cyclodextrin (B1665218) served as a modifier to enhance both the electrophoretic separation and the fluorescence signal. nih.gov This method achieved low limits of detection, ranging from 0.1 to 6 µg/L for the analyzed tryptamine derivatives, and demonstrated good repeatability with a relative standard deviation of less than 2.3% for peak area. nih.gov

Another application of CE involves the monitoring of organic acids produced by microorganisms. kirj.ee While not directly focused on this compound, this study highlights the capability of CE to analyze complex biological samples containing various charged metabolites. kirj.ee By carefully selecting the background electrolyte, researchers successfully separated organic acids from a complex microbial culture broth. kirj.ee This demonstrates the potential of CE for quantifying this compound in similarly complex biological fluids.

The table below summarizes the key parameters and findings from a representative study using CE for the analysis of tryptamine derivatives.

ParameterCondition/ValueReference
TechniqueCapillary Electrophoresis with UV-Laser-Induced Fluorescence Detection nih.gov
AnalyteTryptamine derivatives nih.gov
Separation ModifierNative alpha-cyclodextrin nih.gov
Limit of Detection (LOD)0.1-6 µg/L nih.gov
Repeatability (RSD for peak area)< 2.3% nih.gov

X-ray Crystallography in the Study of this compound Salt Structures

X-ray crystallography is an indispensable technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. In the study of this compound, this method provides precise information about the conformation of the this compound cation, the nature of the counter-ion, and the intricate network of intermolecular interactions within the crystal lattice of its salts. iucr.orgnih.gov The formation of salts is a common strategy to obtain crystals suitable for X-ray diffraction analysis, as tryptamine is a strong base. iucr.org

The analysis of this compound salt crystal structures reveals how the protonated amino group and the indole ring participate in various non-covalent interactions, which are fundamental to understanding its behavior in different chemical environments. These studies have been conducted with a variety of counter-ions, including those derived from phenoxyacetic acids and dinitrobenzoic acid. iucr.orgnih.govnih.gov

Research Findings:

Studies on the anhydrous this compound salts of (2,4-dichlorophenoxy)acetic acid and (3,5-dichlorophenoxy)acetic acid have shown that the resulting crystal structures exhibit one-dimensional hydrogen-bonded polymeric chains. iucr.orgnih.gov Interestingly, the conformation of the this compound cation and the specific modes of inter-ion interaction differ significantly between the two isomeric salts, highlighting the conformational flexibility of the this compound cation. iucr.orgnih.gov In these structures, the aminium side-chain conformations vary, a feature also observed in this compound benzoate (B1203000) salts. iucr.org

A particularly complex structure was observed in the hydrated cocrystalline salt of this compound–3,5-dinitrobenzoate (B1224709)quinoline (B57606)–water. nih.gov The asymmetric unit of this crystal contains multiple this compound cations, 3,5-dinitrobenzoate anions, quinoline molecules, and water molecules. nih.gov This intricate arrangement is stabilized by extensive hydrogen bonding and π–π stacking interactions. nih.gov

The table below presents crystallographic data for selected this compound salts, illustrating the diversity in their crystal structures.

This compound SaltCrystal SystemSpace GroupKey Structural FeatureReference
This compound (2,4-dichlorophenoxy)acetateMonoclinicP21/cOne-dimensional hydrogen-bonded chain iucr.orgnih.gov
This compound (3,5-dichlorophenoxy)acetateMonoclinicP21/nOne-dimensional hydrogen-bonded chain with different conformation iucr.orgnih.gov
This compound 3,5-dinitrobenzoate quinoline hydrateTriclinicP-1Complex hydrated cocrystalline structure nih.gov
This compound (benzylthio)acetateNot specifiedNot specifiedIonic forms of both components present nih.gov

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks in this compound Crystal Lattices

The crystal structures of this compound salts are primarily governed by a rich network of supramolecular interactions, with hydrogen bonding playing a dominant role. iucr.orgnih.govnih.gov The protonated amino group (-NH3+) of the this compound cation is a potent hydrogen bond donor, readily interacting with acceptor atoms, typically oxygen or nitrogen, on the counter-ion or solvent molecules. iucr.orgnih.govnih.gov The indole N-H group also participates in hydrogen bonding. iucr.orgnih.gov

Research Findings:

In the crystal structure of this compound (2,4-dichlorophenoxy)acetate, the aminium protons are involved in three distinct N—H···O hydrogen bonds with the carboxylate oxygen atoms of the anion. iucr.orgnih.gov One of these interactions is a three-center bidentate chelate. iucr.orgnih.gov The indole N-H also forms a hydrogen bond with a carboxylate oxygen, extending the structure into a one-dimensional chain. iucr.orgnih.gov A similar, yet distinct, hydrogen-bonding pattern is observed in the (3,5-dichlorophenoxy)acetate salt, where one of the aminium protons forms a three-center interaction with both a carboxylate and a phenoxy oxygen atom. iucr.orgnih.gov

The hydrated cocrystalline salt of this compound–3,5-dinitrobenzoate–quinoline–water showcases an even more complex hydrogen-bonding network. nih.gov Extensive N—H···O and N—H···N hydrogen bonds, along with O—H···O bonds involving the water molecules, create a one-dimensional column-like polymer. nih.gov This structure is further stabilized by numerous π–π interactions between the aromatic rings of the this compound, dinitrobenzoate, and quinoline moieties, with ring-centroid separations in the range of 3.395(3) to 3.797(3) Å. nih.gov

The following table details the types of supramolecular interactions and their geometric parameters found in the crystal structures of various this compound salts.

This compound SaltInteraction TypeDonor-AcceptorGeometric Parameters (e.g., distance Å, angle °)Reference
This compound (2,4-dichlorophenoxy)acetateN—H···O Hydrogen BondAminium H, Carboxylate ONot specified iucr.orgnih.gov
N—H···O Hydrogen BondIndole H, Carboxylate ONot specified iucr.orgnih.gov
This compound (3,5-dichlorophenoxy)acetateN—H···O Hydrogen BondAminium H, Carboxylate ONot specified iucr.orgnih.gov
N—H···O Hydrogen BondAminium H, Phenoxy ONot specified iucr.orgnih.gov
This compound 3,5-dinitrobenzoate quinoline hydrateN—H···O Hydrogen BondAminium H, Dinitrobenzoate ONot specified nih.gov
N—H···N Hydrogen BondAminium H, Quinoline NNot specified nih.gov
O—H···O Hydrogen BondWater H, Dinitrobenzoate ONot specified nih.gov
π–π InteractionIndole, Dinitrobenzoate, Quinoline ringsRing-centroid separation: 3.395(3)–3.797(3) Å nih.gov

Electrochemical Methods for this compound Redox Chemistry

Electrochemical methods, such as voltammetry, are powerful tools for investigating the redox chemistry of electroactive molecules like tryptamine. cabidigitallibrary.orgnih.gov These techniques involve applying a potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of the analyte. transmittershop.comxmu.edu.cn The electrochemical behavior of tryptamine is primarily associated with the oxidation of the indole moiety. cabidigitallibrary.org

By studying the relationship between current and applied potential, researchers can determine key parameters such as the oxidation potential, the number of electrons transferred in the redox reaction, and the nature of the mass transfer process (e.g., diffusion or adsorption controlled). cabidigitallibrary.orgmdpi.com

Research Findings:

The electrochemical oxidation of tryptamine has been investigated using various electrode materials, including glassy carbon electrodes (GCE) and modified carbon paste electrodes. cabidigitallibrary.orgresearchgate.net A study using a GCE demonstrated that the electrochemical response of tryptamine involves a quasi-reversible electron-transfer system and an irreversible oxidation reaction. cabidigitallibrary.org The mass transfer was found to be predominantly diffusion-limited. cabidigitallibrary.org

To enhance the sensitivity and selectivity of tryptamine detection, modified electrodes have been developed. For instance, a carbon paste electrode modified with nickel phthalocyanine (B1677752) showed significant electrocatalytic activity towards the oxidation of tryptamine, leading to an increased peak current. researchgate.net Another approach utilized a poly(O-Phenylene diamine) modified pencil graphite (B72142) electrode, which exhibited a well-defined, irreversible oxidation peak for tryptamine at a potential of +0.594 V in a phosphate (B84403) buffer of pH 9. scientific.net

These electrochemical methods have been successfully applied to the quantification of tryptamine in various samples, including food products. cabidigitallibrary.orgnih.gov For example, square wave adsorptive stripping voltammetry (SWAdSV) on a GCE has been used to determine tryptamine levels with a low detection limit of 0.8 x 10⁻⁹ mol L⁻¹. cabidigitallibrary.org

The table below summarizes the findings from several electrochemical studies on tryptamine, highlighting the different methods, electrode materials, and key results.

Electrochemical MethodWorking ElectrodeKey FindingsReference
Square Wave Adsorptive Stripping Voltammetry (SWAdSV)Glassy Carbon Electrode (GCE)Quasi-reversible electron-transfer system; LOD of 0.8 x 10⁻⁹ mol L⁻¹ cabidigitallibrary.orgnih.gov
Square Wave Voltammetry (SWV)Carbon Paste Electrode modified with Nickel PhthalocyanineElectrocatalytic oxidation of tryptamine; enhanced peak current researchgate.net
Differential Pulse Voltammetry (DPV) / Cyclic Voltammetry (CV)Poly(O-Phenylene diamine) modified Pencil Graphite ElectrodeIrreversible oxidation peak at +0.594 V (pH 9); LOD of 0.2 µM scientific.net

Chemical Reactivity and Mechanistic Studies of the Tryptaminium Cation

Protonation Equilibria and pKa Determination of Tryptaminium in Solution

The acid-base properties of tryptamine (B22526) are crucial to understanding its behavior in physiological and chemical systems. Protonation primarily occurs at the terminal amino group of the ethylamine (B1201723) side chain, forming the this compound cation. The acidity of this aminium group is quantified by its pKa value. At a pH below its pKa, the molecule exists predominantly in its protonated, water-soluble cationic form. acdlabs.com Conversely, at a pH above the pKa, the neutral, less water-soluble form dominates. acdlabs.com

The pKa of the this compound cation's amino group is approximately 10.19, similar to other primary alkylamines. This value indicates that the aminium group is a weak acid. chemguide.co.uk In contrast, the indole (B1671886) ring's nitrogen is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic π-system, which is essential for its aromaticity. wikipedia.org Consequently, protonation of the indole nitrogen requires very strong acidic conditions. The pKa for the C3-protonated indole nucleus is extremely low, around -3.6, signifying that this type of protonation only occurs in concentrated strong acids. wikipedia.orgbhu.ac.in Spectroscopic evidence, including changes in ultraviolet (UV) spectra, confirms that in strongly acidic media like concentrated sulfuric acid, the indole nucleus of tryptamine becomes protonated at the C3 position to form a 3H-indolium salt. researchgate.net However, under typical aqueous conditions, only the side-chain amino group is protonated. nih.govlibretexts.org

The determination of pKa values can be achieved through various experimental techniques, including potentiometric and spectrophotometric titrations. scirp.orgnih.gov NMR spectroscopy is also a powerful method, where the chemical shifts of protons near the ionization site are monitored as a function of pH (or pD in D₂O). mdpi.commnstate.edu The pKa is then determined from the inflection point of the resulting titration curve. scirp.orgmdpi.com

Table 1: pKa Values for Tryptamine and Related Indole Structures This table provides a comparison of the acidity of the different protonation sites in tryptamine and the parent indole molecule. Note that the pKa for the aminium group is for the conjugate acid (BH+), while the pKa for the indole N-H is for the neutral molecule (AH).

Compound/GroupProtonation SitepKaPredominant Form at pH 7
This compoundSide-chain Amino Group (-NH₃⁺)~10.19Protonated (Cationic)
IndoleRing Nitrogen (N-H)~16.2Neutral
Protonated IndoleRing Carbon (C3-H)~ -3.6Neutral (deprotonated)

Solution Chemistry and Solvation Dynamics of this compound Ions

In solution, particularly in polar solvents like water, the this compound cation is stabilized through interactions with solvent molecules, a process known as solvation (or hydration when the solvent is water). wikipedia.org These interactions involve the formation of solvation shells, where solvent molecules arrange themselves around the ion. wikipedia.orgchemrxiv.org For the this compound cation, the primary hydration sites are the positively charged aminium group (-NH₃⁺) and the polar N-H group of the indole ring.

The solvent-solute interactions are dynamic, with solvent molecules constantly exchanging between the solvation shell and the bulk solvent. nih.gov The dynamics of this process, known as solvation dynamics, occur on ultrafast timescales, often in the femtosecond to picosecond range. uni-hamburg.denih.gov These dynamics are critical in steering chemical reactions, as the solvent can stabilize transition states and modify energy barriers. uni-hamburg.de The chemical characteristics of the solution, such as the presence of other ions, can significantly influence the structure and dynamics of the solvation shell. chemrxiv.org Molecular dynamics simulations are a key tool for studying these processes, providing insights into the structure of solvation complexes and the timescales of solvent reorganization. nih.gov

Reactivity of the Protonated Amine Group (Aminium Moiety)

The protonated primary amine group (-NH₃⁺), or aminium moiety, is a key functional group in the this compound cation. It is positively charged at physiological pH and readily participates in hydrogen bonding with solvent molecules and other hydrogen bond acceptors. thermofisher.com This group acts as a weak acid, capable of donating a proton in basic conditions, as defined by its pKa. chemguide.co.uk

The reactivity of the aminium group is central to many of its chemical transformations. For instance, imidoester crosslinkers can react with primary amines at alkaline pH to form amidine bonds. thermofisher.com While most of its chemistry involves its acidic and hydrogen-bonding properties, the aminium group also plays a critical role in the photo-induced dynamics of the this compound cation, as discussed in section 4.5.

Reactions Involving the Indole Nucleus of this compound (e.g., Electrophilic Substitution, Oxidation)

Despite the presence of the protonated side chain, the indole nucleus of the this compound cation retains its characteristic reactivity, primarily driven by its electron-rich, π-excessive nature. bhu.ac.in

Electrophilic Substitution: The indole ring is highly susceptible to electrophilic aromatic substitution. The most reactive position is C3, which is estimated to be 10¹³ times more reactive than a position on benzene (B151609). wikipedia.org This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate formed upon attack at C3 without disrupting the aromaticity of the fused benzene ring. bhu.ac.inquora.com If the C3 position is blocked, electrophilic attack typically occurs at the C2 position. bhu.ac.in Only under strongly acidic conditions where C3 is exhaustively protonated does electrophilic substitution occur on the benzene ring, usually at the C5 position. wikipedia.org Common electrophilic substitution reactions for indoles include nitration, halogenation, sulfonation, and formylation (Vilsmeier-Haack reaction). quimicaorganica.org

Oxidation: The electron-rich nature of the indole nucleus also makes it susceptible to oxidation. wikipedia.org Simple oxidants can selectively oxidize the indole ring to produce compounds like oxindole. wikipedia.org The oxidation of tryptamine derivatives is an important transformation for producing a variety of valuable nitrogen-containing compounds. researchgate.net For example, the reaction of indole with nitrogen dioxide can lead to complex products, including dimers like 2-(indol-3-yl)-3H-indol-3-one. nih.gov The oxidation potential of tryptamine derivatives is influenced by substituents on both the indole ring and the side chain.

Photoinduced Processes and Excited State Dynamics of Protonated Tryptamine

The interaction of UV light with the this compound cation initiates a series of complex and ultrafast processes, which have been studied in detail using techniques like photoinduced dissociation mass spectrometry on a femtosecond timescale. aip.orgu-psud.fr

Upon UV excitation (e.g., at 266 nm), the this compound ion is promoted to an electronically excited state. aip.org From there, it undergoes rapid deactivation through two primary, competing pathways that occur on the singlet electronic surface. aip.orgresearchgate.net

Hydrogen-Atom Loss: This pathway involves the detachment of a hydrogen atom from the protonated amino group (-NH₃⁺). This process is driven by the population of a repulsive πσ* state along the N-H bond coordinate. researchgate.net The loss of a hydrogen atom creates a tryptamine radical cation (m/z 160). aip.orgaip.org This radical cation is unstable and subsequently fragments into smaller ions, with the most prominent being m/z 130, which arises from the cleavage of the Cα–Cβ bond. researchgate.net

Internal Conversion: This pathway competes with H-atom loss and involves the system returning to the electronic ground state in a highly vibrationally excited ("hot") state. aip.orgaip.org The excess energy, which is the sum of the photon energy and the initial thermal energy, is then dissipated through statistical unimolecular decay. nih.gov This leads to different fragmentation products, most notably the loss of ammonia (B1221849) (NH₃) to produce a fragment at m/z 144. aip.orgaip.org

These two primary processes, H-atom loss and internal conversion, have been found to have roughly equivalent quantum yields, meaning they are almost equally likely to occur. aip.orgresearchgate.net

Table 2: Major Photofragmentation Channels of Protonated Tryptamine (TrypH⁺) This table summarizes the competing dissociation pathways and resulting ionic fragments following UV excitation of this compound.

Primary ProcessInitial ProductSubsequent FragmentationMajor Fragment m/z
H-atom LossTryptamine Radical Cation (m/z 160)Cα–Cβ bond cleavage130, 131
Internal Conversion"Hot" Ground State TrypH⁺Loss of ammonia (NH₃)144, 132

Ultrafast Dynamics of Electronically Excited this compound Ions

The photofragmentation of this compound is governed by dynamics occurring on an extremely short timescale. iphy.ac.cn Time-resolved pump-probe spectroscopy reveals that the initially excited ππ* state, located primarily on the indole chromophore, decays very rapidly, within approximately 250 femtoseconds. aip.orgu-psud.fr

This ultrafast decay is mediated by a coupling to a dissociative πσ* state, which is associated with the N-H bonds of the aminium group. aip.orgresearchgate.net The system evolves from the bright ππ* state to the dark πσ* state. It is from this πσ* state that the molecule's fate is decided: it can either proceed to lose a hydrogen atom or undergo internal conversion back to the ground electronic state. aip.org The entire sequence—from initial excitation to the branching between the two dissociation pathways—is a clear example of non-ergodic dynamics, where the reaction outcome is determined by the specific excited-state potential energy surfaces faster than the energy can be statistically redistributed throughout the molecule. nurd.org.uk

Role of Tryptaminium in Non Human Biosynthetic and Biochemical Pathways

Enzymatic Formation of Tryptaminium in Microorganisms and Plants

The primary route for this compound formation in both microorganisms and plants is the enzymatic decarboxylation of the amino acid L-tryptophan. nih.govfrontiersin.org This reaction is catalyzed by the enzyme L-tryptophan decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govoup.com The TDC enzyme effectively removes the carboxyl group from tryptophan, yielding tryptamine (B22526), which readily becomes protonated to this compound under physiological pH.

In plants, TDC is a key enzyme that channels carbon and nitrogen from primary metabolism into the specialized indole (B1671886) alkaloid pathway. frontiersin.org The expression and activity of TDC can be influenced by various factors, including developmental stage and environmental stimuli. For instance, in barley (Hordeum vulgare) seedlings, tryptophan decarboxylase activity and the presence of tryptamine are detected in the shoot after the first week of growth. cdnsciencepub.com Similarly, studies in tomato (Solanum lycopersicum) have identified multiple TDC genes, indicating a complex regulation of tryptamine biosynthesis. frontiersin.org The enzyme has been identified and characterized in a variety of plant species, including Catharanthus roseus (Madagascar periwinkle), cucumber (Cucumis sativus), and various Citrus species. nih.govfrontiersin.orgoup.com

EnzymeOrganism(s)SubstrateProductCofactor
L-tryptophan decarboxylase (TDC)Plants (e.g., Catharanthus roseus, Citrus x limon, Hordeum vulgare), Microorganisms (e.g., Bacillus cereus)L-tryptophanTryptaminePyridoxal-5'-phosphate (PLP)

This compound as a Biochemical Intermediate in Natural Product Biosynthesis (e.g., Alkaloids)

This compound is a pivotal precursor in the biosynthesis of a vast and structurally diverse class of natural products, most notably the monoterpenoid indole alkaloids (MIAs). wikipedia.orgresearchgate.net The formation of strictosidine (B192452) is a key committed step in the biosynthesis of over 2,000 MIAs in higher plants. researchgate.net

This crucial reaction is a Pictet-Spengler condensation between tryptamine and the monoterpenoid secologanin (B1681713), catalyzed by the enzyme strictosidine synthase (STR) . wikipedia.orgacs.orgsmith.edu The enzyme facilitates the stereospecific formation of 3-α(S)-strictosidine, which serves as the universal precursor for this large family of alkaloids. wikipedia.orguniprot.org STR has been isolated from several alkaloid-producing plants, including those from the Apocynaceae family like Catharanthus roseus and Rauvolfia serpentina. wikipedia.org

Beyond the well-studied MIAs, tryptamine and its derivatives are precursors to other classes of alkaloids in various organisms. In fungi, for example, complex indole alkaloids such as tryptoquialanine (B1250213) are synthesized from tryptophan-derived intermediates. nih.govrsc.org These pathways often involve multi-modular nonribosomal peptide synthetases (NRPSs) that incorporate tryptophan or its derivatives into a peptide chain, which then undergoes a series of enzymatic modifications to form the final complex alkaloid structure. nih.govrsc.org

The versatility of this compound as a building block is a testament to the evolutionary ingenuity of metabolic pathways in generating chemical diversity from a common precursor.

PrecursorIntermediateEnzymeProduct ClassOrganism Type
Tryptamine, SecologaninThis compoundStrictosidine Synthase (STR)Monoterpenoid Indole AlkaloidsPlants
Tryptophan, Anthranilate, AlanineTryptophan-containing tripeptideTqaA (NRPS)Quinazoline-containing Indole Alkaloids (e.g., Tryptoquialanine)Fungi (Penicillium aethiopicum)

In Vitro Studies of this compound with Enzymes and Receptor Analogs (focus on molecular interaction, not biological effect)

In vitro studies utilizing purified enzymes and receptor analogs have been instrumental in elucidating the molecular interactions involving this compound. These studies provide detailed insights into the catalytic mechanisms of enzymes and the binding characteristics of this compound to protein targets.

Structural studies of strictosidine synthase (STR) from Rauvolfia serpentina have revealed the precise interactions within the enzyme's active site. wikipedia.org Tryptamine binds at the bottom of a pocket where a glutamate (B1630785) residue (Glu 309) forms a hydrogen bond with the primary amine group of the tryptamine substrate. wikipedia.org The indole ring of tryptamine is further stabilized by π-bond interactions with the parallel aromatic rings of a phenylalanine (Phe 226) and a tyrosine (Tyr 151) residue, effectively sandwiching the substrate. wikipedia.org These interactions properly orient the tryptamine for the subsequent condensation reaction with secologanin. wikipedia.org

Enzyme/ProteinLigandKey Interacting Residues (Example)Type of InteractionResearch Method
Strictosidine Synthase (R. serpentina)TryptamineGlu 309, Phe 226, Tyr 151Hydrogen bonding, π-stackingX-ray Crystallography
Generic Receptor AnalogTryptamine(Hypothetical) Aspartic Acid, TryptophanIonic interaction, Hydrophobic interactionMolecular Docking (In Silico)

Isotopic Labeling Studies for Tracing this compound in Metabolic Flux Analysis (non-human models)

Isotopic labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. frontiersin.orgnih.govnih.gov In this approach, organisms are supplied with a substrate (a "tracer") enriched with a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium). nih.govbiorxiv.org The distribution of these isotopes in downstream metabolites provides quantitative information about the rates (fluxes) of the interconnected biochemical reactions. frontiersin.orgnih.gov

In the context of this compound-related pathways, isotopic labeling studies have been crucial for confirming metabolic connections and quantifying pathway activities in non-human models. For example, feeding Citrus x limon seedlings with deuterium-labeled tryptophan led to the detection of deuterated tryptamine and subsequently, deuterated N,N,N-trimethyltryptamine. nih.gov This experiment provided direct evidence for the activity of tryptophan decarboxylase and the subsequent methylation pathway in Citrus. nih.gov

Similarly, precursor-directed biosynthesis studies have utilized altered tryptamine analogs to probe the flexibility of alkaloid biosynthetic pathways. nih.gov For instance, feeding aza-tryptamine analogs (where a carbon in the indole ring is replaced by a nitrogen) to Catharanthus roseus cell cultures resulted in the incorporation of these unnatural precursors into novel aza-alkaloids. nih.gov Such studies, often analyzed using mass spectrometry and NMR, not only elucidate metabolic routes but also open avenues for generating novel compounds through metabolic engineering. frontiersin.orgd-nb.info

Isotopic TracerOrganism/SystemPathway StudiedKey Finding
Deuterium-labeled TryptophanCitrus x limon seedlingsTryptamine biosynthesis and methylationConfirmed the in vivo conversion of tryptophan to tryptamine and its methylated derivatives. nih.gov
Aza-tryptamine analogsCatharanthus roseus cell culturesMonoterpenoid Indole Alkaloid BiosynthesisDemonstrated the incorporation of unnatural tryptamine analogs into the alkaloid pathway, producing novel compounds. nih.gov

Computational and Theoretical Investigations of Tryptaminium

Quantum Chemical Calculations of Tryptaminium Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the electronic properties and preferred three-dimensional structures of the this compound cation. These methods solve approximations of the Schrödinger equation to determine molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a versatile tool for predicting and interpreting the behavior of complex systems at the atomic scale. nih.gov In the context of this compound, DFT is employed to optimize its molecular geometry, calculate its electronic ground state properties, and explore its excited states.

DFT studies are crucial for determining key structural parameters and understanding the electronic distribution within the ion. For organic-inorganic hybrid materials, which can include organic cations like this compound, it has been demonstrated that considering weak van der Waals interactions within the DFT functional is important for accurately describing the material's properties. rsc.org Analysis of the electronic properties can reveal that photo-excitation may involve the transfer of electrons from one part of a molecule to another. rsc.org DFT can also be used to investigate the electronic and vibrational structures of compounds through analyses like the projected density of states. nih.gov

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

PropertyDescriptionIllustrative Value
Total Energy The total electronic energy of the optimized geometry in the ground state.-552.8 Hartree
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron.-9.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron.-0.5 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating electronic excitability.9.3 eV
Dipole Moment A measure of the separation of positive and negative charges in the molecule.11.5 Debye

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated by DFT calculations and are not from a specific published study on this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy for characterizing molecular ions like this compound. aip.org

Studies on protonated tryptamine (B22526) have utilized ab initio calculations to investigate its behavior upon electronic excitation. aip.org For instance, the CC2 method, an equivalent of MP2 for excited states, has been used to calculate the minimum energy path for dissociation. aip.org These calculations revealed that upon UV laser excitation, the this compound ion can undergo fragmentation through the breakage of the Cα-Cβ bond. aip.org A key finding from these theoretical studies is that the presence of the protonated amino group (-NH3+) enables a specific reaction pathway involving the loss of a hydrogen atom, which is not observed in related molecules like protonated tyrosine. aip.org This H-loss reaction proceeds through a coupling between a locally excited state and a repulsive state along the N-H bond of the amino group. aip.org

Furthermore, high-level combined quantum mechanics/molecular mechanics (QM/MM) calculations, using methods up to local coupled cluster theory (LCCSD(T)), have been applied to model the reaction of tryptamine within an enzyme active site. researchgate.netacs.org These studies calculate the potential energy barriers for rate-limiting steps like proton transfer, providing crucial data for understanding enzyme mechanisms and quantum tunneling effects. researchgate.netacs.org

Density Functional Theory (DFT) Studies on Ground and Excited States

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed, atomistic view of dynamic processes that are often inaccessible to experiments. nih.gov For this compound, MD simulations are invaluable for understanding its behavior in different environments, particularly in aqueous solution.

In a typical MD simulation of this compound in water, the system would be set up with one or more this compound ions surrounded by a large number of water molecules (often described by models like SPC or TIP3P) in a simulation box with periodic boundary conditions. mdpi.commdpi.com The simulations, often run under constant temperature and pressure (NPT ensemble), can track the trajectory of every atom over nanoseconds or longer. mdpi.com

Key insights from such simulations include:

Solvation Structure: Analysis of radial distribution functions (RDFs) can reveal the structure of water molecules surrounding the this compound ion, detailing the hydration shells around the charged -NH3+ group and the hydrophobic indole (B1671886) ring.

Ion Pairing and Aggregation: In solutions containing counter-ions, MD can model the formation of ion pairs and larger aggregates, shedding light on the initial stages of association or crystallization. mdpi.com

Interactions with Interfaces: Simulations can model the behavior of this compound at interfaces, such as the air-water interface, which is relevant for understanding surface properties. nih.gov

Conformational Dynamics: MD tracks the flexibility of the ethylamine (B1201723) side chain and its orientation relative to the indole ring, providing a picture of the conformational landscape of the ion in solution.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to calculate the forces between atoms. mdpi.com

In Silico Modeling of Non-Covalent Interactions Involving this compound (e.g., Hydrogen Bonding, Pi-Stacking)

In silico modeling is essential for identifying and quantifying the non-covalent interactions that govern the behavior of this compound, especially in biological contexts. These weak forces, including hydrogen bonds and various π-interactions, dictate how this compound binds to receptors and other molecules. jksus.orgukm.my

Hydrogen Bonding: The primary site for hydrogen bonding in this compound is the protonated amino group (-NH3+), which acts as a strong hydrogen bond donor. The indole N-H group can also act as a donor. Computational models can identify potential hydrogen bond acceptors (e.g., carboxylate groups of amino acids like aspartate or glutamate (B1630785), or backbone carbonyls) and calculate the strength and geometry of these bonds. mdpi.comjksus.org DFT calculations can be used to determine the enthalpy of these hydrogen bonds. mdpi.com

Pi-Interactions: The aromatic indole ring of this compound is capable of several types of π-interactions:

Pi-Pi Stacking: Interaction with other aromatic rings, such as those from phenylalanine, tyrosine, or tryptophan residues in a protein. nih.govresearchgate.net

Cation-Pi Interaction: A strong interaction between the positive charge of the -NH3+ group and the face of an aromatic ring.

Pi-Alkyl and Pi-Sulfur Interactions: Interactions between the indole ring and alkyl groups (e.g., from leucine, isoleucine) or sulfur-containing residues (methionine), respectively. jksus.org

Studies have shown that for aromatic systems in proteins, there is often a competition between forming unconventional hydrogen bonds with the π-system and forming stacked geometries, with the latter often being favored as it allows the interacting groups to form other, stronger conventional hydrogen bonds. nih.gov Computational models can analyze these competing interactions to predict the most stable binding conformations. ukm.mynih.gov

Table 2: Potential Non-Covalent Interactions Involving this compound in a Biological Environment

Interaction TypeThis compound MoietyPotential Partner (e.g., Amino Acid Residue)
Hydrogen Bond (Donor) Protonated Amino Group (-NH3+)Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl
Hydrogen Bond (Donor) Indole N-HAspartate, Glutamate, Asparagine, Glutamine
Pi-Pi Stacking Indole RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Cation-Pi Protonated Amino Group (-NH3+)Phenylalanine, Tyrosine, Tryptophan
Pi-Alkyl Indole RingLeucine, Isoleucine, Valine, Alanine

Prediction of Spectroscopic Signatures and Reactivity Profiles

A primary goal of computational chemistry is to predict molecular properties that can be measured experimentally, such as spectroscopic data and chemical reactivity.

Prediction of Spectroscopic Signatures: Theoretical calculations are a routine tool for predicting and interpreting vibrational and electronic spectra. nih.govfaccts.despectroscopyeurope.com

Infrared (IR) and Raman Spectra: DFT calculations are used to compute the vibrational frequencies and intensities of a molecule. faccts.denaturalspublishing.com By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), a set of vibrational modes is obtained. nih.gov The IR spectrum is predicted from changes in the dipole moment during these vibrations, while the Raman spectrum is predicted from changes in the polarizability. spectroscopyeurope.com Calculated frequencies are often multiplied by a scaling factor to better match experimental results due to approximations in the theory and the neglect of anharmonicity. faccts.denaturalspublishing.com

UV-Vis Spectra: The electronic absorption spectra of molecules are predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This approach calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (transition probabilities). faccts.derespectprogram.org The resulting "stick spectrum" of discrete transitions can be convoluted with a Gaussian or Lorentzian function to generate a continuous spectrum that can be directly compared with experimental UV-Vis data. faccts.de

Prediction of Reactivity Profiles: Quantum chemical calculations provide deep insight into the chemical reactivity of this compound. By mapping the potential energy surface, researchers can predict the most likely reaction pathways. As discussed in section 6.1.2, ab initio calculations have successfully predicted fragmentation pathways for this compound following UV excitation, identifying the Cα-Cβ bond as a point of cleavage. aip.org These theoretical models can also calculate the energy barriers (activation energies) for chemical reactions, such as the proton transfer step in the enzymatic deamination of tryptamine, thereby predicting reaction rates and mechanisms. acs.org

Tryptaminium As a Precursor, Reagent, and Material Component in Chemical Science

Utilization of Tryptaminium in the Synthesis of Complex Organic Scaffolds

Tryptamine (B22526) is a foundational building block in the synthesis of numerous complex natural products, particularly within the vast family of indole (B1671886) alkaloids. researchgate.netgrinnell.edu In these synthetic pathways, the tryptamine molecule, often reacting under conditions where its side-chain amine is protonated to the this compound ion, serves as the crucial nucleophilic component that initiates ring-forming cascades. The tryptamine skeleton is a recognized precursor for major alkaloid classes, including the Corynanthe, Iboga, and Aspidosperma alkaloids. grinnell.edu

The biosynthesis of over 3,000 monoterpenoid indole alkaloids (MTIAs) begins with the condensation of tryptamine and the secoiridoid secologanin (B1681713) to form strictosidine (B192452). jst.go.jp Synthetic chemists have mimicked this process in bioinspired total syntheses to create a wide array of polycyclic natural products. jst.go.jp For instance, the total synthesis of (–)-strictosidine has been achieved through an enzymatic Pictet–Spengler reaction between tryptamine and (–)-secologanin, a process where the initial condensation involves the nucleophilic attack of the indole ring, facilitated by the activation of the tryptamine side chain. chemistryviews.org

Modern synthetic strategies increasingly leverage tryptamine and its derivatives to construct complex molecular architectures efficiently. Key reactions include:

Cascade Annulations: In the total synthesis of (–)-deglycocadambine, a complex dialdehyde (B1249045) reacts with tryptamine in a cascade annulation, rapidly assembling a 6/5/6/7/6-fused pentacyclic skeleton. rsc.org The process is believed to initiate via condensation of the this compound amine with an aldehyde, followed by an intramolecular Pictet-Spengler-type cyclization. rsc.org

Organocatalytic Cascades: The reaction of tryptamines with α,β-unsaturated aldehydes, catalyzed by imidazolidinones, proceeds through the formation of a C(3)-quaternary substituted indolium ion. pnas.org This intermediate, which contains the this compound motif, undergoes a subsequent intramolecular cyclization by the pendant ethylamine (B1201723) to generate complex pyrroloindoline scaffolds with high enantioselectivity. pnas.org

Ynamide Cyclizations: Tryptamine-ynamides, which combine the reactive indole nucleus with a polarized alkyne, are powerful precursors for alkaloid skeletons. acs.org Under gold or Brønsted acid catalysis, these substrates undergo complex cyclizations to form indolizino[8,7-b]indole and indolo[2,3-a]quinolizine (B11887597) cores, which are central to many natural products. acs.org

These examples highlight how the intrinsic reactivity of the tryptamine unit is harnessed to build stereochemically rich and complex molecular frameworks, making it an indispensable precursor in synthetic organic chemistry.

Precursor / Key ReactionResulting Scaffold / ProductResearch Focus
Tryptamine + SecologaninStrictosidine / Monoterpenoid Indole AlkaloidsBioinspired total synthesis, foundational precursor for >3000 alkaloids. jst.go.jpwikipedia.org
Tryptamine + Dialdehyde6/5/6/7/6-Fused Pentacyclic KetoneConvergent synthesis of (–)-deglycocadambine via cascade annulation. rsc.org
Tryptamine + α,β-Unsaturated AldehydePyrroloindoline FrameworksEnantioselective organocatalytic construction of C(3a) quaternary stereocenters. pnas.org
Tryptamine-Ynamide DerivativesIndolizino[8,7-b]indole & Indolo[2,3-a]quinolizineGold-catalyzed tandem cyclizations to access diverse alkaloid cores. acs.org
Tryptamine + Aromatic Ketoneβ-Carboline AlkaloidsI2-mediated cascade coupling for the synthesis of complex fused rings. rsc.org

This compound Salts in Crystalline Materials Science and Engineering

The ability of the this compound cation to form robust and predictable non-covalent interactions has made it a target for crystal engineering and the design of functional crystalline materials. The ammonium (B1175870) group is an excellent hydrogen-bond donor, while the indole ring provides a site for π-π stacking and other weak interactions.

This compound iodide has been successfully employed as an additive in the antisolvent used during the fabrication of perovskite films. nih.gov Its incorporation leads to a remarkable improvement in the power conversion efficiency and long-term stability of the resulting solar cells. The functional groups of the this compound cation are thought to play distinct roles:

The ammonium headgroup (-NH₃⁺) can form hydrogen bonds with the halide ions (e.g., I⁻) in the perovskite lattice, passivating surface defects and suppressing non-radiative recombination.

The indole ring can interact with the organic cation of the perovskite (e.g., methylammonium (B1206745) or formamidinium), potentially helping to orient crystal growth and stabilize the perovskite structure.

By improving the quality of the perovskite film, this compound additives contribute to higher open-circuit voltages and enhanced device stability under ambient conditions. nih.gov This strategy showcases how tailored organic cations can provide a dual-functional passivation effect, addressing both ionic and electronic defects in perovskite materials.

Supramolecular chemistry focuses on creating complex, ordered structures through the self-assembly of molecular components via non-covalent interactions. This compound salts are excellent candidates for this bottom-up approach due to their defined geometry and multiple interaction sites.

Researchers have designed and synthesized a variety of multi-component crystals where the this compound cation acts as a key organizing element. In these structures, the primary ammonium group reliably forms charge-assisted hydrogen bonds (N-H⁺···O⁻) with carboxylate anions, creating robust supramolecular synthons. researchgate.net The indole N-H group provides an additional hydrogen bond donor site, while the aromatic ring engages in π-π stacking.

Examples of such assemblies include:

Salts with Carboxylic Acids: this compound readily forms salts with various organic acids, such as dichlorophenoxyacetic acids. In the resulting crystals, the dominant interactions are strong N-H···O hydrogen bonds between the ammonium group and the carboxylate, which link the cations and anions into one-dimensional chains or more complex networks. science.gov

Complexes with Barbiturates: this compound has been incorporated into salts with complex barbiturate (B1230296) anions, where strong N-H···O hydrogen bonds and π-π stacking interactions dictate the crystal packing. researchgate.net

Hydrated Co-crystalline Salts: In a complex hydrated salt containing this compound, 3,5-dinitrobenzoate (B1224709), and quinoline (B57606), the this compound cations participate in an extensive network of hydrogen bonds involving the anions, water molecules, and quinoline, generating intricate cyclic motifs.

Chiral Assemblies: The self-assembly of tryptamine with achiral carboxylic acids can lead to the spontaneous formation of chiral crystals. In these structures, salt formation and hydrogen bonding between the this compound cation and the acid create a helical arrangement of molecules in the crystal lattice.

This compound ComplexCo-former(s)Key Interactions / Structural Features
This compound Dichlorophenoxyacetates(2,4-Dichlorophenoxy)acetic acidOne-dimensional chains via N-H···Ocarboxylate hydrogen bonds.
This compound Barbiturate SaltComplex spiro-barbiturate anionStrong N-H···O hydrogen bonding and π–π stacking. researchgate.net
This compound-DNB-Quinoline Hydrate3,5-Dinitrobenzoate, Quinoline, WaterExtensive N-H···O and O-H···O hydrogen bonds forming multiple cyclic motifs.
This compound-Carboxylic Acid Chiral CrystalsAchiral Carboxylic AcidsSpontaneous resolution into chiral crystals through helical self-assembly.

Role as an Additive in Perovskite Crystallization and Film Formation

Development of this compound-Based Reagents for Chemical Transformations

While tryptamine itself is a common starting material, its protonated form—the this compound cation—is a crucial intermediate in a growing class of organocatalytic reactions. In these transformations, tryptamine or its derivatives serve as the catalyst, but the key mechanistic steps involve the in situ formation of ionic intermediates.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of modern green and asymmetric synthesis. Primary and secondary amines are among the most powerful classes of organocatalysts. A primary mechanism of action involves the condensation of the amine with an α,β-unsaturated aldehyde or ketone to form a nucleophilic enamine or an electrophilic iminium ion.

When tryptamine is used as the catalyst, the catalytic cycle explicitly involves the this compound moiety:

Tryptamine reacts with an α,β-unsaturated aldehyde to form an iminium ion. This species is, by definition, a substituted this compound cation.

The activated iminium ion is more susceptible to nucleophilic attack than the starting aldehyde.

Following the key bond-forming step, the catalyst is regenerated, releasing the product.

This strategy has been successfully applied to the enantioselective synthesis of complex heterocyclic scaffolds. For example, the addition-cyclization cascade of tryptamines with α,β-unsaturated aldehydes is catalyzed by a chiral secondary amine. pnas.org The proposed mechanism involves the formation of an indolium ion where the side-chain amine is protonated, and this this compound-like intermediate directs the subsequent intramolecular cyclization to form pyrroloindolines with high stereocontrol. pnas.org Similarly, chiral phosphoric acids have been used to catalyze the selenofunctionalization of tryptamine derivatives, a process that provides chiral hexahydropyrrolo[2,3-b]indole structures, which are core to many alkaloids. nih.gov In this case, the acid catalyst protonates the tryptamine, activating it for the cyclization cascade.

Green Chemistry Applications of this compound Salts in Industrial Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net this compound salts and their parent molecule, tryptamine, align with several core principles of green chemistry.

Use of Renewable Feedstocks: Tryptamine is a naturally occurring alkaloid derived from the amino acid tryptophan, found widely in plants, fungi, and animals. nih.goveares.org Its use as a chemical building block represents a direct conversion of biomass into value-added chemicals, reducing reliance on petrochemical sources. researchgate.net

Development of Greener Synthetic Routes: Significant research has focused on developing more environmentally friendly methods for synthesizing and functionalizing tryptamines. This includes one-pot reductive alkylations that avoid harsh reagents researchgate.net and oxidative halocyclization protocols that use benign reagents like Oxone/KX, which generate no organic byproducts and simplify purification. rsc.org Recently, a late-stage functionalization of tryptamines was developed using an inexpensive NaClO solution (bleach) as the oxidant, further highlighting the move towards sustainable protocols. chemistryviews.org

Potential as Ionic Liquids or Deep Eutectic Solvents: this compound salts are ionic compounds, and as such, they are candidates for use as or components of ionic liquids (ILs) or deep eutectic solvents (DESs). mostwiedzy.plfrontiersin.org ILs and DESs are considered green solvent alternatives due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netrsc.org A this compound-based IL or DES would have the added benefit of being derived from a renewable resource. These solvents are increasingly being explored for applications in extraction, catalysis, and materials science. mdpi.com

By originating from a renewable precursor and being utilized in increasingly efficient and environmentally benign synthetic protocols, the tryptamine/tryptaminium system represents a valuable platform for advancing the goals of green and sustainable chemistry.

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantifies purity and identifies degradation products (e.g., oxidation by-products) .
  • X-ray Crystallography : Resolves absolute stereochemistry but requires high-quality crystals .
  • Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous solutions, critical for in vivo studies .

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina with 5-HT2A receptor PDB structures to predict binding poses .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes for ≥100 ns to assess stability (e.g., RMSD analysis) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to refine interaction profiles .

How should researchers design experiments to evaluate this compound's stability under physiological conditions?

Q. Basic Research Focus

  • Accelerated Degradation Studies : Expose compounds to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours .
  • Spectroscopic Monitoring : Track degradation via UV-Vis absorbance shifts (λmax 280 nm for indole moieties) .

What considerations are critical when designing in vivo studies to assess this compound's pharmacokinetics?

Q. Advanced Research Focus

  • Dose Escalation : Start with 0.1–1 mg/kg in rodent models to assess bioavailability and blood-brain barrier penetration .
  • Control Groups : Include vehicle-only and positive controls (e.g., known 5-HT agonists) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal welfare and sample size justification .

How can crystallography challenges (e.g., polymorphism) be addressed in this compound research?

Q. Basic Research Focus

  • Crystal Screening : Use solvent vapor diffusion with 50+ solvent combinations to induce nucleation .
  • Low-Temperature Data Collection : Mitrate radiation damage by cooling crystals to 100 K .

What methodologies are suitable for studying this compound's synergistic effects with other neuromodulators?

Q. Advanced Research Focus

  • Isobolographic Analysis : Quantify additive/synergistic interactions in vitro using fixed-ratio combinations .
  • Microdialysis in Freely Moving Rodents : Measure extracellular serotonin/dopamine levels post-administration .

What strategies ensure robust literature reviews for identifying gaps in this compound research?

Q. Basic Research Focus

  • Database Searches : Use SciFinder and PubMed with keywords: "this compound derivatives," "serotonin receptor binding," "structure-activity relationship" .
  • Citation Tracking : Follow seminal papers (e.g., Nichols et al., 2016) to map research trends .

How can researchers address ethical and reproducibility concerns in human trials involving this compound analogs?

Q. Advanced Research Focus

  • Protocol Registration : Pre-register trials on ClinicalTrials.gov to minimize bias .
  • Blinded Analysis : Use third-party statisticians to analyze data independently .
  • Open Data : Share raw datasets via repositories like Zenodo to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.